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Compound of Interest

Compound Name: Monohydroxyisoaflavinine

Cat. No.: B161489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for establishing a reference standard for a

specific monohydroxyisoflavone, 7-Hydroxyisoflavone. For comparative purposes, data for

Daidzein (4',7-Dihydroxyisoflavone), a well-established isoflavone reference standard, is also

presented. This document outlines key physicochemical properties, analytical methodologies,

and experimental data to support the qualification of 7-Hydroxyisoflavone as a reference

standard.

Physicochemical Properties and Purity
A reference standard must be thoroughly characterized with documented purity. The following

table summarizes the key physicochemical properties of 7-Hydroxyisoflavone and Daidzein.
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Property
7-
Hydroxyisoflavone

Daidzein Reference

Chemical Name
7-hydroxy-3-

phenylchromen-4-one

7-hydroxy-3-(4-

hydroxyphenyl)chrom

en-4-one

[1]

Molecular Formula C₁₅H₁₀O₃ C₁₅H₁₀O₄ [2][3]

Molecular Weight 238.24 g/mol 254.24 g/mol [2][3]

CAS Number 13057-72-2 486-66-8 [2][3]

Appearance
White to off-white

solid powder
Crystalline solid [4]

Melting Point 214.0 to 218.0 °C Not explicitly found [4]

Purity (Typical) ≥98% (HPLC) ≥97.0% (HPLC)

Solubility Characteristics
Solubility is a critical parameter for the preparation of standard solutions for analytical testing.

Solvent
7-
Hydroxyisoflavone
Solubility

Daidzein Solubility Reference

DMSO
50 mg/mL (with

sonication)
~30 mg/mL [2][5]

Ethanol Not explicitly found ~0.1 mg/mL [5]

Dimethylformamide

(DMF)
Not explicitly found ~10 mg/mL [5]

Water Sparingly soluble
Sparingly soluble in

aqueous buffers
[5]

Methanol Soluble Soluble

Acetone Not explicitly found Soluble [6]
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Stability Profile
Understanding the stability of a reference standard is crucial for ensuring its integrity over time.

Condition
7-
Hydroxyisoflavone
Stability

Daidzein Stability Reference

Storage (Solid)
4°C, stored under

nitrogen
2-8°C [2]

Storage (In Solvent)

-80°C for 6 months;

-20°C for 1 month (in

DMSO, under

nitrogen)

Aqueous solutions not

recommended for

more than one day

[2][5]

Thermal Stability Data not available

Stable at elevated

temperatures, with

degradation observed

at 120°C. The stability

of daidzein was higher

than that of glycitein

or genistein.

[7][8]

Photosensitivity Data not available

Susceptible to

photodegradation in

the presence of

riboflavin under light.

[9]

Analytical Characterization
A comprehensive analytical characterization is mandatory for a reference standard. This

includes chromatographic purity and identity confirmation by spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC-UV)
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Parameter 7-Hydroxyisoflavone Daidzein

Typical Retention Time Method dependent Method dependent

Purity by HPLC-UV ≥98% ≥97.0%

Mass Spectrometry (MS)
Parameter

7-
Hydroxyisoflavone

Daidzein Reference

Ionization Mode ESI+, ESI- ESI+, ESI- [10][11][12]

Precursor Ion [M+H]⁺ m/z 239.0703 m/z 255 [1][11]

Precursor Ion [M-H]⁻ m/z 237.0557 m/z 253.0495 [1][13]

Key Fragment Ions

(ESI+)
183.1, 165.1, 184.1 227, 199, 137 [1][11]

Key Fragment Ions

(ESI-)
209

225.0556, 224.0480,

197.0606, 135.0086
[1][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nucleus

7-
Hydroxyisoflavone
(Predicted/Reporte
d Shifts in ppm)

Daidzein (Reported
Shifts in ppm,
DMSO-d₆)

Reference

¹H NMR
Data not compiled in a

comparable format

6.81 (d, J=8.5 Hz,

2H), 6.87 (d, J=8.5

Hz, 2H), 6.93 (dd,

J=8.5, 2.0 Hz, 1H),

7.03 (d, J=2.0 Hz,

1H), 7.38 (d, J=8.5

Hz, 2H), 7.96 (d,

J=8.5 Hz, 1H), 8.29

(s, 1H), 9.55 (s, 1H,

OH), 10.83 (s, 1H,

OH)

[14]

¹³C NMR
Data not compiled in a

comparable format

102.4, 115.2, 115.5,

116.9, 122.5, 123.7,

127.5, 130.2, 153.1,

157.4, 157.6, 162.7,

174.9

[15]

Experimental Protocols
Detailed methodologies are essential for the consistent and accurate analysis of the reference

standard.

High-Performance Liquid Chromatography (HPLC-UV)
Protocol
This protocol is a general guideline and may require optimization for specific instrumentation

and applications.

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g.,

0.1% formic acid in acetonitrile).

Gradient Example: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes,

and return to initial conditions.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 254 nm.

Injection Volume: 10 µL.

Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable

solvent (e.g., methanol or DMSO) to prepare a stock solution. Further dilute to working

concentrations with the mobile phase.

Sample Preparation: Extract the analyte from the matrix using an appropriate method, filter

through a 0.45 µm filter, and dilute as necessary.

Mass Spectrometry (MS) Protocol
Instrumentation: Liquid chromatography system coupled to a mass spectrometer with an

electrospray ionization (ESI) source.

Ionization Mode: ESI positive and negative modes.

MS/MS Analysis: Perform product ion scans on the precursor ions ([M+H]⁺ and [M-H]⁻) to

obtain fragmentation patterns for identity confirmation.

Data Analysis: Compare the fragmentation pattern of the sample with that of the certified

reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄).

Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

Data Analysis: Assign all proton and carbon signals and compare the chemical shifts and

coupling constants with established data for the reference standard.
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Caption: Workflow for the qualification of a chemical reference standard.

Hypothetical Signaling Pathway of Isoflavones
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Caption: A simplified diagram of a potential isoflavone signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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